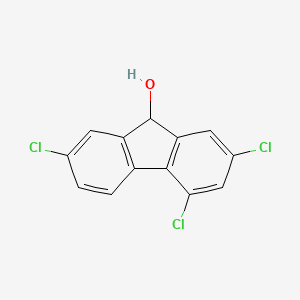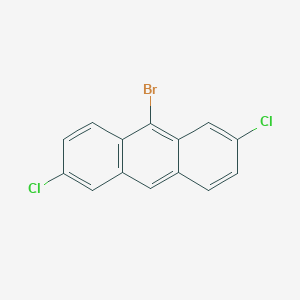
3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-4-(trifluoromethyl)benzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction using a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanal or 3-(2-Bromo-4-(trifluoromethyl)phenyl)propanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the bromine atom may participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-(2-Chloro-4-(trifluoromethyl)phenyl)propan-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
3-(2-Bromo-4-methylphenyl)propan-1-ol:
Uniqueness
3-(2-Bromo-4-(trifluoromethyl)phenyl)propan-1-ol is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10BrF3O |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H10BrF3O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h3-4,6,15H,1-2,5H2 |
InChI Key |
BLRNDCRBDKHIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



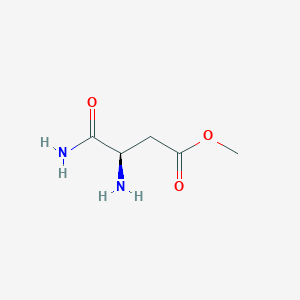
![3-Fluoro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13143326.png)

![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
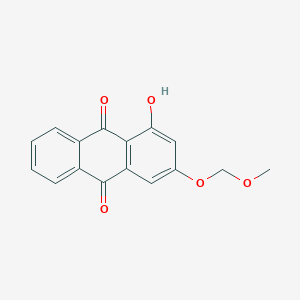
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
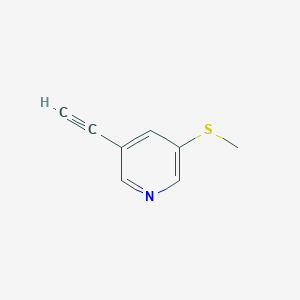
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)


